molecular formula C15H12ClNOS B188513 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one CAS No. 54397-10-3

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B188513
CAS No.: 54397-10-3
M. Wt: 289.8 g/mol
InChI Key: JUDDFITVCXHJQX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is a chemical compound based on the versatile 1,3-thiazolidin-4-one scaffold, a heterocyclic nucleus known for its wide spectrum of biological activities . This scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Derivatives of 1,3-thiazolidin-4-one have demonstrated promising antitumor properties . Specifically, 2,3-disubstituted analogues have shown potent antiproliferative effects in vitro against human cancer cell lines, including renal cell adenocarcinoma and hepatoblastoma-derived cells . The mechanism of action for related compounds includes the induction of G1 cell cycle arrest and the triggering of apoptotic cell death . Furthermore, other thiazolidin-4-one derivatives have been identified as potent inhibitors of Aurora-A kinase , a key regulator of cell division and a prominent anticancer target . One such derivative was reported to exhibit cytotoxicity comparable to a standard investigational compound and effectively inhibit the kinase . Beyond oncology, this chemical class is also being explored for antitubercular activity . Recent research highlights that thiazolidin-4-one derivatives can exhibit potent inhibitory effects against Myobacterium tuberculosis , with mechanisms of action involving targets like InhA and DNA gyrase . The structural conformation of this compound has been characterized by single-crystal X-ray diffraction, confirming the thiazolidine ring adopts a twist conformation . This product is intended for research and further investigation into these and other biological mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDDFITVCXHJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369710
Record name 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54397-10-3
Record name 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde, aniline, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The mixture is heated for several hours, leading to the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one serves as a critical building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enabling the creation of novel derivatives with enhanced properties.

Reactivity and Transformations:
The compound can undergo various chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to yield thiazolidine derivatives. Substitution reactions can also produce various substituted thiazolidinones depending on the reagents used.

Biological Applications

Antimicrobial Activity:
Research has indicated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives inhibited the proliferation of Toxoplasma gondii more effectively than standard reference drugs . The structure of this compound contributes to this activity, particularly through modifications at the phenyl substituent positions.

Anticancer Potential:
Thiazolidin-4-one derivatives have shown promise as anticancer agents. They are believed to inhibit cancer cell proliferation through various mechanisms, including DNA interaction and modulation of cellular signaling pathways. Recent advances in synthetic strategies have led to the development of compounds with enhanced anticancer activity .

Anti-inflammatory and Antidiabetic Activities:
The compound has also been explored for its anti-inflammatory and antidiabetic properties. Studies suggest that it may act on specific molecular targets involved in inflammation and glucose metabolism, making it a candidate for further drug development in these areas .

Industrial Applications

Pharmaceutical Development:
In the pharmaceutical industry, this compound is utilized in the development of new drugs. Its ability to serve as a scaffold for creating bioactive compounds makes it valuable in medicinal chemistry .

Material Science:
Beyond pharmaceuticals, this compound is also investigated for its potential applications in materials science. Its unique chemical properties may lead to innovative materials with desirable characteristics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against Toxoplasma gondii. The results showed that modifications at specific positions significantly enhanced their inhibitory concentrations (IC50), indicating that structural variations can lead to improved biological activity .

CompoundIC50 (µM)
Original Compound219.93 ± 19.22
Modified Compound A129.42 ± 14.14
Modified Compound B115.92 ± 21.68

Case Study 2: Anticancer Activity

Another research focused on the anticancer properties of thiazolidinone derivatives showed that compounds with specific substitutions exhibited higher potency against cancer cell lines compared to traditional chemotherapeutics .

CompoundCell LineIC50 (µM)
Compound AMCF-748.5 ± 5.0
Compound BHeLa32.7 ± 4.8
Compound CA54954.9 ± 6.2

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism may vary depending on the biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions 2/3/5) Melting Point (°C) Yield (%) Molecular Formula Key Features
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one 4-Cl-C₆H₄ (2), C₆H₅ (3) Not reported Not reported C₁₅H₁₀ClNOS Base structure; dihedral angles between rings influence crystallinity
Compound 5e 4-Cl-C₆H₄ (3), carbazolyl (2), pyrazolyl (5) >300 90 C₃₄H₂₄ClN₅O₂S High thermal stability due to extended conjugation and bulky substituents
Compound 63 3-Br-4-OH-C₆H₃ (2), 4-Cl-C₆H₄ (3) 235–236 74 C₁₇H₁₁BrClN₃O₂S Bromine and hydroxyl groups enhance polarity
Compound 2b Imidazolyl (2), 4-Cl-C₆H₄ (3) 97–98 46 C₂₁H₂₀ClN₃OS₂ Ethylthio group increases lipophilicity
Compound 5g 4-Cl-C₆H₄ (2), 4-Me-C₆H₄SO₂ (3) Not reported 65 C₁₆H₁₄ClNO₃S₂ Sulfonyl group improves metabolic stability

Key Observations :

  • Bulky substituents (e.g., carbazolyl in 5e) correlate with higher melting points (>300°C), suggesting stronger intermolecular forces .
  • Functional groups like sulfonyl (5g) or ethylthio (2b) modify solubility and bioavailability .

Key Observations :

  • Substituents at position 2 critically influence activity. For example, imino groups in compound 4a enable 100% DLA cell inhibition at 100 µg/mL, surpassing phenyl-substituted analogs .
  • The 4-chlorophenyl moiety in compound 63 confers moderate anti-Toxoplasma activity, likely through interactions with parasitic enzymes .
  • Bulky aromatic systems (e.g., carbazolyl in 5e) enhance cytotoxicity against cancer cells but may reduce solubility .

Biological Activity

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidinone ring with a 4-chlorophenyl group at the 2-position and a phenyl group at the 3-position. This configuration influences its biological activity due to electronic and steric effects.

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Antimicrobial Activity : Exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
  • Anticancer Activity : Shows potential in inhibiting cancer cell proliferation across various cell lines.
  • Anti-inflammatory Effects : Demonstrates efficacy in reducing inflammation markers.
  • Antioxidant Properties : Acts as an antioxidant, scavenging free radicals.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus8.74
Escherichia coli7.50
Candida albicans6.00
Pseudomonas aeruginosa10.00

This compound has been particularly effective against fungal strains like Aspergillus niger and bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, notably the MCF-7 breast cancer cell line. The results are presented in Table 2.

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
MCF-71.000.50
A549 (Lung)5.000.40
HeLa (Cervical)3.500.30

The compound demonstrated significant cytotoxicity with an IC50 value of 1 µM against MCF-7 cells, indicating strong potential as an anticancer agent .

Anti-inflammatory Activity

Studies have shown that this thiazolidinone derivative can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies. The mechanism involves modulation of signaling pathways related to inflammation .

Antioxidant Properties

The antioxidant activity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in Table 3.

Assay TypeIC50 (µg/mL)
DPPH8.90
ABTS10.20

These findings suggest that the compound effectively scavenges free radicals, contributing to its overall therapeutic potential .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is often influenced by their structural modifications. Electron-withdrawing groups like chlorine at the para position enhance antimicrobial activity, while electron-donating groups improve anticancer efficacy . The SAR analysis indicates that modifications can significantly alter the pharmacological profile of these compounds.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Anticancer Study : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed reduced resistance when treated with this compound compared to standard antibiotics.

Q & A

Q. How can the crystal structure of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one be experimentally confirmed?

To confirm the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing high-quality single crystals using slow evaporation or diffusion methods.
  • Collecting diffraction data with a diffractometer (e.g., Bruker AXS instruments) and refining the structure using software like SHELXL for small-molecule refinement .
  • Validating bond lengths, angles, and torsion angles against similar thiazolidinone derivatives (e.g., compare with 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one ).
  • Cross-referencing with the Cambridge Structural Database (CSD) for consistency in thiazolidinone ring geometry and substituent orientations .

Q. What synthetic methodologies are optimal for preparing this compound?

The compound is typically synthesized via cyclocondensation reactions:

  • React 4-chlorobenzaldehyde, aniline, and thioglycolic acid in refluxing ethanol with a catalytic acid (e.g., acetic acid) .
  • Monitor reaction progress using TLC and purify via recrystallization (e.g., from ethanol or acetonitrile).
  • Optimize yields by adjusting substituent electronic effects: electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cyclization efficiency compared to electron-donating groups .

Q. How should researchers interpret NMR spectral data for this compound?

Key spectral features include:

  • ¹H NMR : A singlet at δ ~5.5 ppm for the C2 proton of the thiazolidinone ring, split patterns for aromatic protons (δ 7.1–7.3 ppm), and coupling constants (e.g., J = 15.4 Hz for diastereotopic C5 protons) .
  • ¹³C NMR : A carbonyl signal at δ ~170 ppm (C4) and aromatic carbons between δ 125–140 ppm. Compare with analogs like 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one to validate substituent effects .
  • Use deuterated solvents (CDCl₃ or DMSO-d₆) and reference tetramethylsilane (TMS) for calibration.

Q. What precautions are necessary when handling hygroscopic samples during characterization?

  • Store samples in desiccators with anhydrous silica gel.
  • Use inert atmospheres (N₂ or Ar) during gravimetric analysis or thermal studies (e.g., TGA/DSC).
  • For IR spectroscopy, prepare KBr pellets rapidly to minimize moisture absorption, which can obscure O–H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental data (e.g., bond lengths or spectral shifts)?

  • Step 1 : Validate computational models (e.g., DFT calculations) using crystallographic data (e.g., C–C bond lengths should match SC-XRD results within ±0.02 Å ).
  • Step 2 : Re-examine solvent effects in NMR simulations; DMSO may induce shifts via hydrogen bonding.
  • Step 3 : Cross-check vibrational spectra (IR/Raman) with calculated modes using software like Gaussian or ORCA, adjusting basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. What strategies optimize cytotoxicity assays for thiazolidinone derivatives?

  • Cell Line Selection : Use diverse lines (e.g., PC3, HepG2, HCT116) to assess selectivity .
  • Assay Design : Employ SRB assays with 24-hour exposure periods and six concentration gradients (0.01–1000 µg/mL) to determine IC₅₀ values .
  • Control Experiments : Include cisplatin or doxorubicin as positive controls and solvent-only wells (e.g., DMSO ≤0.1% v/v) to rule out vehicle toxicity.

Q. How can electron density anomalies in crystallographic models be addressed?

  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered substituents (e.g., rotating phenyl rings) with occupancy factors .
  • Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and R1/wR2 convergence (target: R1 < 0.05 for high-resolution data) .
  • Supplementary Data : Publish Fo/Fc maps as supporting information to justify anisotropic displacement parameters.

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for biological targets (e.g., antimicrobial enzymes ).
  • QSAR Modeling : Apply MOE or RDKit to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data .
  • Dynamic Simulations : Run MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories.

Q. How can researchers validate synthetic purity for pharmacological testing?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water = 70:30). Purity >95% is acceptable for in vitro assays .
  • Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (deviation ≤0.4% ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+ at m/z 316.06 for C₁₅H₁₁ClNOS⁺) .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-stacking) in solid-state structures?

  • Hirshfeld Surface Analysis : Generate surfaces in CrystalExplorer to quantify intermolecular contacts (e.g., C–H···O vs. Cl···Cl interactions) .
  • Energy Frameworks : Calculate lattice energies (CE-B3LYP) to visualize dominant interaction networks (e.g., hydrogen bonding vs. van der Waals) .
  • Variable-Temperature XRD : Probe thermal expansion anisotropy to identify weak interactions affecting crystal packing .

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